molecular formula C14H19N B2666178 3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287334-61-4

3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2666178
CAS RN: 2287334-61-4
M. Wt: 201.313
InChI Key: RQPRHIMFBNWCPL-UHFFFAOYSA-N
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Description

This compound is used as a precursor in the synthesis of a potent quinolone antibacterial agent . It can also be used to prepare bicyclo [1.1.1]pentane-derived azides for click chemistry applications .


Synthesis Analysis

The synthesis of this compound involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19N.ClH/c1-2-3-11-4-6-12(7-5-11)13-8-14(15,9-13)10-13;/h4-7H,2-3,8-10,15H2,1H3;1H . The molecular weight is 237.77 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conversion of the bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.77 . It is a powder at room temperature .

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation .

Future Directions

The application of bicyclo[1.1.1]pentane (BCP) derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks has been extensively investigated . The BCP motif has also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the abiotic BCP fragment originates from its ability to add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, Fsp3, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

properties

IUPAC Name

3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-10(2)11-3-5-12(6-4-11)13-7-14(15,8-13)9-13/h3-6,10H,7-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPRHIMFBNWCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine

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